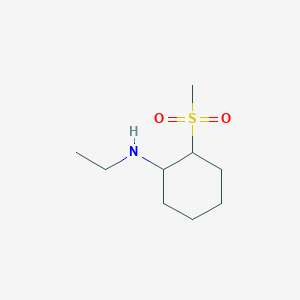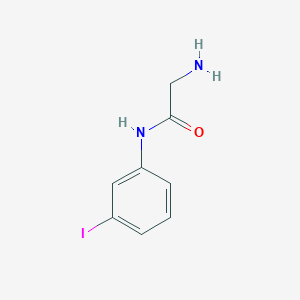
2-amino-N-(3-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-iodophenyl)acetamide is an organic compound with the molecular formula C8H9IN2O It is characterized by the presence of an amino group, an acetamide group, and an iodine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with glycine or its derivatives under specific conditions. One common method includes:
Starting Materials: 3-iodoaniline and glycine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted phenylacetamides can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified oxidation states.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(3-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-(3-iodophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom can play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-(4-iodophenyl)acetamide: Similar structure but with the iodine atom at the para position.
2-amino-N-(2-iodophenyl)acetamide: Iodine atom at the ortho position.
2-amino-N-(3-bromophenyl)acetamide: Bromine instead of iodine at the meta position.
Uniqueness
2-amino-N-(3-iodophenyl)acetamide is unique due to the specific positioning of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Eigenschaften
Molekularformel |
C8H9IN2O |
|---|---|
Molekulargewicht |
276.07 g/mol |
IUPAC-Name |
2-amino-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C8H9IN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
InChI-Schlüssel |
PQTZKDAOKUVZCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


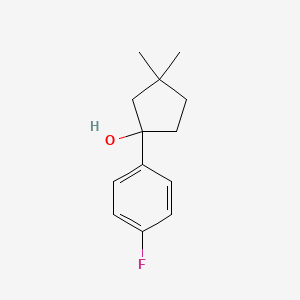
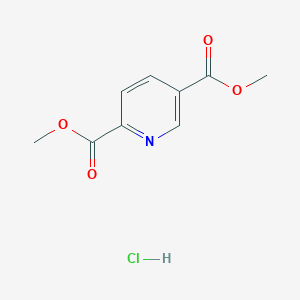
![3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B13226818.png)
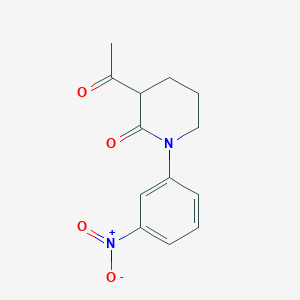
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13226838.png)
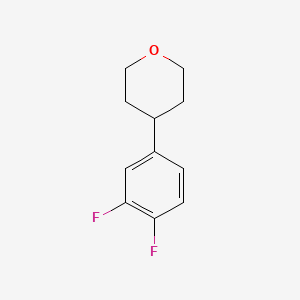
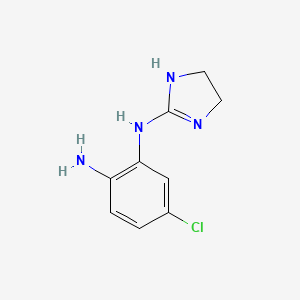
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13226856.png)

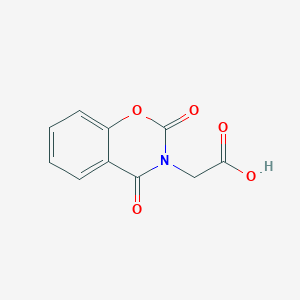
![1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13226882.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226891.png)
![8,8-Dimethyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13226897.png)
